molecular formula C22H25NO3 B1681231 Tamibarotene CAS No. 94497-51-5

Tamibarotene

Cat. No. B1681231
CAS RN: 94497-51-5
M. Wt: 351.4 g/mol
InChI Key: MUTNCGKQJGXKEM-UHFFFAOYSA-N
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Description

Tamibarotene, also known as retinobenzoic acid, is a synthetic retinoid that is orally active . It was developed to overcome all-trans retinoic acid (ATRA) resistance and has potential antineoplastic activity against acute promyelocytic leukaemia (APL) . It is currently marketed only in Japan .


Synthesis Analysis

The synthesis of Tamibarotene involves the reaction of the diol with hydrogen chloride to afford the corresponding dichloro derivative. This is followed by an Aluminum chloride mediated Friedel–Crafts alkylation of acetanilide with the dichloride .


Molecular Structure Analysis

Tamibarotene is a specific agonist for retinoic acid receptor alpha/beta with possible binding to retinoid X receptors (RXR) . The structure model of the viral spike protein was revealed using the X-ray diffraction technique at a resolution of 2.45 Å .


Chemical Reactions Analysis

Tamibarotene has been shown to form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), which improves its solubility and bioavailability . This complex was prepared through a freeze-drying method at the mole ratio of 1:1 (Am80: HP-β-CD) .


Physical And Chemical Properties Analysis

Tamibarotene has a chemical formula of C22H25NO3 . It is chemically more stable and sustains plasma level probably due to a lower affinity for cellular retinoic acid binding protein .

Scientific Research Applications

Acute Promyelocytic Leukemia (APL) Treatment

Tamibarotene, a synthetic retinoid, is primarily recognized for its efficacy in treating relapsed or refractory acute promyelocytic leukemia (APL). It functions as an agonist for retinoic acid receptor alpha/beta and is more potent than all-trans retinoic acid (ATRA), the standard treatment for APL. Notably, Tamibarotene maintains stable plasma levels and has milder side effects compared to ATRA. Its role in treating APL, particularly in patients who relapsed from ATRA-induced remission, has been validated through clinical trials in Japan (I. Miwako & Hiroyuki Kagechika, 2020).

Neuroprotection and Brain Injury Recovery

Tamibarotene has shown potential in neuroprotection and aiding recovery from brain injuries. In mice models of intracerebral hemorrhage, Tamibarotene treatment resulted in the preservation of striatal neurons and improved behavioral recovery. This effect was associated with reduced inflammation and oxidative stress in the brain (H. Matsushita et al., 2011). Additionally, Tamibarotene may benefit patients with Alzheimer's disease. Its ability to decrease amyloid-β(42) deposition and improve cognitive deficits has been observed in animal models of Alzheimer's disease (H. Fukasawa et al., 2012).

Potential in Treating Other Cancers

Beyond APL, Tamibarotene has been explored for its potential in treating various other cancers. A phase I study indicated its safety and suggested efficacy in pediatric and young adult patients with recurrent/refractory solid tumors (Chika Nitani et al., 2021). Moreover, Tamibarotene's action in modulating cell differentiation and apoptosis, due to its selective interaction with retinoic acid receptors, has been evaluated in advanced hepatocellular carcinoma (F. Kanai et al., 2013).

Immunomodulatory Effects

Tamibarotene has demonstrated immunomodulatory effects, which are beneficial in various autoimmune and inflammatory diseases. Its therapeutic potential in systemic sclerosis was highlighted in animal models, where it attenuated dermal fibrosis and modulated the immune response (T. Toyama et al., 2016). Similarly, in an experimental periodontitis model, Tamibarotene modulated immune responses, suggesting its potential as a novel strategy for preventing periodontitis (Ying Jin et al., 2014).

Chronic Graft-versus-Host Disease (GVHD) Treatment

Tamibarotene has been investigated for its efficacy in treating chronic graft-versus-host disease (GVHD), a major complication following allogeneic hematopoietic cell transplantation. It showed promise in attenuating experimental chronic GVHD (Y. Maeda et al., 2016).

Safety And Hazards

Tamibarotene should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and fire caused by electrostatic discharge steam . It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

Tamibarotene is being investigated for treatment of multiple myeloma and Crohn’s disease in clinical trials . It is also being studied for its potential use in various disorders . Tamibarotene-based therapy is a novel targeted approach for the treatment of relapsed/refractory (R/R) acute myeloid leukemia (AML) with retinoic acid receptor alpha (RARA) gene overexpression .

properties

IUPAC Name

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTNCGKQJGXKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046853
Record name Tamibarotene
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Tamibarotene
Source Human Metabolome Database (HMDB)
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Solubility

5.75e-04 g/L
Record name Tamibarotene
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Mechanism of Action

Tamibarotene is a specific agonist for retinoic acid receptor alpha/beta with possible binding to retinoid X receptors (RXR).
Record name Tamibarotene
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Product Name

Tamibarotene

CAS RN

94497-51-5
Record name Tamibarotene
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Record name Tamibarotene [USAN:INN]
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Record name Tamibarotene
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URL https://www.drugbank.ca/drugs/DB04942
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Record name Tamibarotene
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Record name Tamibarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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